Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, >=95% (HPLC)
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Description
Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, >=95% (HPLC) is a useful research compound. Its molecular formula is C32H35NO14 and its molecular weight is 657.6 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH involves the protection of L-serine, coupling with beta-D-galactose, and acetylation of the remaining hydroxyl groups. The Fmoc group is then added to the N-terminus of the molecule.
Starting Materials
L-serine, beta-D-galactose, Fmoc-Cl, Acetic anhydride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Dichloromethane (DCM), Triethylamine (TEA), Methanol, Ethyl acetate, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Wate
Reaction
1. Protection of L-serine with Fmoc group using Fmoc-Cl and DIPEA in DMF, 2. Coupling of Fmoc-L-serine with beta-D-galactose using TEA and DCM, 3. Acetylation of remaining hydroxyl groups with acetic anhydride and TEA in DCM, 4. Deprotection of Fmoc group with 20% piperidine in DMF, 5. Purification of the product using column chromatography with methanol/ethyl acetate as eluent, 6. Neutralization of the product with NaHCO3, 7. Precipitation of the product with NaCl and water, 8. Drying and characterization of the final product
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26?,27?,28?,29?,31?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-VSZRRGAESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, >=95% (HPLC) |
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